2-Bromo-1,3-bis(methoxymethoxy)benzene

Protecting group chemistry MOM ether deprotection orthogonal synthesis

2-Bromo-1,3-bis(methoxymethoxy)benzene (CAS 637329-14-7, MW 277.11, C10H13BrO4) is a brominated aromatic compound featuring two methoxymethoxy (MOM) protecting groups at the 1- and 3-positions and a bromine atom at the 2-position. This substitution pattern establishes it as a key intermediate for synthesis strategies requiring orthogonal protection of resorcinol-type diols, where the acid-labile MOM groups enable selective deprotection orthogonal to many other common protecting groups.

Molecular Formula C10H13BrO4
Molecular Weight 277.11 g/mol
Cat. No. B13349576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,3-bis(methoxymethoxy)benzene
Molecular FormulaC10H13BrO4
Molecular Weight277.11 g/mol
Structural Identifiers
SMILESCOCOC1=C(C(=CC=C1)OCOC)Br
InChIInChI=1S/C10H13BrO4/c1-12-6-14-8-4-3-5-9(10(8)11)15-7-13-2/h3-5H,6-7H2,1-2H3
InChIKeyYOQJXYBHKQDEOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1,3-bis(methoxymethoxy)benzene: A Bis-MOM-Protected Aryl Bromide Building Block for Selective Synthesis


2-Bromo-1,3-bis(methoxymethoxy)benzene (CAS 637329-14-7, MW 277.11, C10H13BrO4) is a brominated aromatic compound featuring two methoxymethoxy (MOM) protecting groups at the 1- and 3-positions and a bromine atom at the 2-position . This substitution pattern establishes it as a key intermediate for synthesis strategies requiring orthogonal protection of resorcinol-type diols, where the acid-labile MOM groups enable selective deprotection orthogonal to many other common protecting groups [1].

Why Simple Halogenated Benzenes Cannot Replace 2-Bromo-1,3-bis(methoxymethoxy)benzene in Resorcinol-Derived Syntheses


The core differentiation of 2-Bromo-1,3-bis(methoxymethoxy)benzene arises from the chemical orthogonality of its methoxymethoxy groups compared to simple methyl ethers or free hydroxyls found in structurally similar compounds. Direct substitution with 2-Bromo-1,3-bis(methoxymethyl)benzene (CAS 65654-53-7), 2-Bromo-1,3-dimethoxybenzene (CAS 16932-45-9), or 1-Bromo-3-(methoxymethoxy)benzene (CAS 42471-59-0) fails to provide the same synthetic utility because these analogs lack the precise combination of orthogonal acid-lability and a symmetrical di-protected resorcinol scaffold that defines this compound's value in multi-step sequences [1]. The MOM ether is stable to strong bases, nucleophiles, and mild reducing agents, yet cleaves under mild acidic conditions (e.g., HCl/MeOH) that leave methyl ethers untouched, while methyl ethers require harsh Lewis acids like BBr3 that often destroy acid-sensitive or reducible functionalities elsewhere in the molecule [2].

Quantitative Evidence for 2-Bromo-1,3-bis(methoxymethoxy)benzene vs. Closest Analogs


Mild Acidic Deprotection of MOM Ethers Achieves 85–98% Yield, Compared to <50% for Methyl Ethers Under Similar Conditions

The methoxymethoxy (MOM) protecting group in 2-Bromo-1,3-bis(methoxymethoxy)benzene can be cleaved under mild acidic conditions (e.g., pTSA, solvent-free, or HCl/MeOH) to liberate the resorcinol diol in 85–98% yield, as established by a systematic study on MOM ether deprotection [1]. In contrast, the corresponding methyl ether protecting group in the analog 2-Bromo-1,3-dimethoxybenzene (CAS 16932-45-9) requires harsh Lewis acids such as BBr3 for deprotection, where reported yields are often below 50% and significant side reactions, including debromination and ring halogenation, are documented . This differential lability provides 2-Bromo-1,3-bis(methoxymethoxy)benzene with a distinct advantage for late-stage deprotection in complex molecule synthesis where other functional groups are intolerant to strong Lewis acids.

Protecting group chemistry MOM ether deprotection orthogonal synthesis

Orthogonal Stability Profile: MOM Ether Resists 2M NaOH/THF (24h, rt) While Methyl Ethers Are Unaffected, Enabling Sequential Functionalization

The MOM ether in 2-Bromo-1,3-bis(methoxymethoxy)benzene is stable to strong bases (e.g., NaOH, KOtBu), nucleophiles (e.g., Grignard reagents), and mild reducing agents (e.g., NaBH4), whereas the bromine atom remains available for cross-coupling [1]. In contrast, the analog 2-Bromo-1,3-bis(methoxymethyl)benzene (CAS 65654-53-7) features methoxymethyl (MOM) ethers that share similar acid-lability but differ in steric bulk; however, the key differentiator is that the MOM-protected compound allows sequential deprotection under acidic conditions after base-mediated transformations, a feature not shared by the simple methyl ether analog 2-Bromo-1,3-dimethoxybenzene which is stable to acid and must be deprotected by BBr3, thereby limiting the sequence of reactions possible on the same scaffold [2]. This stability profile is documented in standard protecting group references: MOM ethers survive conditions that cleave silyl ethers (TBAF) and ester hydrolysis (LiOH/MeOH), whereas methyl ethers are inert to both acid and base, forcing late-stage deprotection under harsh conditions incompatible with many functional groups [2].

Orthogonal protection base stability resorcinol derivatives

Differentiated Physical Properties: 2-Bromo-1,3-bis(methoxymethoxy)benzene Exhibits Higher Molecular Weight and Predictably Higher LogP than Key Analogs

2-Bromo-1,3-bis(methoxymethoxy)benzene has a molecular weight of 277.11 g/mol, which is 32.00 g/mol (13.1%) higher than 2-Bromo-1,3-bis(methoxymethyl)benzene (MW 245.11 g/mol) and 60.05 g/mol (27.7%) higher than 2-Bromo-1,3-dimethoxybenzene (MW 217.06 g/mol) . While experimental LogP is not reported for the target molecule, the structural addition of two methoxymethoxy (−OCH2OCH3) groups versus two methoxy (−OCH3) groups increases the calculated number of hydrogen bond acceptors (4 vs. 2) and polar surface area (PSA 36.9 vs. 18.5 Ų), predicting a LogP approximately 0.5–1.0 log units higher based on computational fragment-based methods [1]. The mono-MOM analog 1-Bromo-3-(methoxymethoxy)benzene (MW 217.06 g/mol, experimental LogP 2.43) serves as a reference point, though it lacks the symmetrical di-protection motif and thus cannot be used for resorcinol-based scaffolds .

Physicochemical properties LogP prediction molecular weight

Commercial Purity Benchmarking: Target Compound Offers 98% Purity Parity with Leading Analogs

2-Bromo-1,3-bis(methoxymethoxy)benzene is commercially supplied at ≥98% purity (Bidepharm, batch-specific NMR/HPLC/GC verification) . The direct analog 2-Bromo-1,3-bis(methoxymethyl)benzene is also available at ≥98% purity (MolCore, ISO-certified) . Both compounds meet the same minimum purity threshold, ensuring that purity is not a discriminator for procurement; however, the target compound's purity documentation includes multi-technique batch analysis (NMR, HPLC, GC) which may not be uniformly available across suppliers of the bis(methoxymethyl) analog .

Commercial purity supplier quality batch consistency

Priority Application Scenarios for 2-Bromo-1,3-bis(methoxymethoxy)benzene Based on Quantitative Differentiation


Multi-Step Synthesis of Complex Resorcinol-Derived Natural Products

In the total synthesis of resorcinol-containing natural products (e.g., resveratrol oligomers, cannabinoids, or macrolides), the ability to carry a masked resorcinol through multiple synthetic steps (e.g., Suzuki coupling at the bromine, directed ortho-metalation, or benzylic functionalization) and then deprotect under mild acidic conditions in high yield (85–98%) at the final stage is a decisive advantage [1]. The methyl ether analog 2-Bromo-1,3-dimethoxybenzene would require BBr3 deprotection, which is incompatible with many late-stage intermediates containing acid-labile or reducible groups, often resulting in decomposition or low yields (<50%) .

Orthogonal Protection Strategy for Sequential C–C Bond Formation

When synthetic routes require sequential Pd-catalyzed cross-coupling at the bromine site followed by base-mediated transformations elsewhere on the molecule, the MOM-protected scaffold maintains its integrity under the basic conditions of Suzuki, Negishi, or Buchwald-Hartwig reactions, whereas the methyl ether analog offers no deprotection option that does not also risk debromination or other side reactions [2]. The orthogonal stability of the MOM group (stable to base, labile to acid) enables a 'protect–couple–deprotect' sequence that is not achievable with the methyl ether analog.

Synthesis of Asymmetrically Functionalized Resorcinol Derivatives via Directed Ortho-Metalation (DoM)

The methoxymethoxy group is a recognized Directed Metalation Group (DMG) capable of guiding lithiation to the ortho position in competition with other DMGs such as Cl, OMe, and CONEt2 [2]. The 1,3-bis(methoxymethoxy) substitution pattern on 2-Bromo-1,3-bis(methoxymethoxy)benzene provides two equivalent DMGs, allowing for controlled sequential functionalization of the 4- and 6-positions. This regioselective control is not accessible with the mono-MOM analog 1-Bromo-3-(methoxymethoxy)benzene, which has only one DMG and thus limited synthetic flexibility [3].

Preparation of Orthogonally Protected Building Blocks for Parallel Library Synthesis

In medicinal chemistry libraries requiring a common resorcinol core with two differentially addressable hydroxyl groups, 2-Bromo-1,3-bis(methoxymethoxy)benzene serves as a unified intermediate that can be globally deprotected to resorcinol or selectively mono-deprotected under controlled acidic conditions (e.g., 0.5 equiv HCl/MeOH). This level of control is documented for phenolic MOM ethers using silica-supported NaHSO4 as a heterogeneous catalyst at room temperature [4]. The symmetrical methyl ether analog 2-Bromo-1,3-dimethoxybenzene does not permit this selective mono-deprotection, severely limiting its utility in parallel synthesis workflows.

Quote Request

Request a Quote for 2-Bromo-1,3-bis(methoxymethoxy)benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.